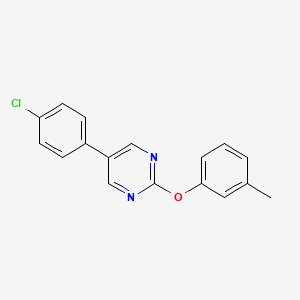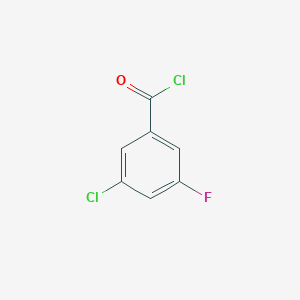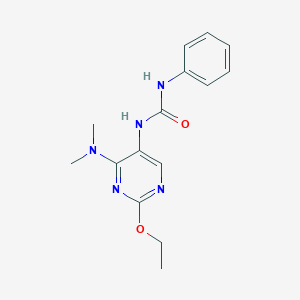
1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea, also known as DEET, is a synthetic insect repellent that has been widely used for over 60 years. DEET is effective against a variety of insects, including mosquitoes, ticks, and fleas, and is considered to be one of the most effective insect repellents available. The purpose of
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Material Science Applications
Heterocyclic Synthesis : Research has demonstrated the utility of dimethylamino-pyrimidine derivatives in the synthesis of novel heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. These derivatives serve as key intermediates in the construction of complex molecular architectures, showcasing their versatility in organic synthesis (Fadda et al., 2012).
Nonlinear Optical Materials : Certain dimethylamino-pyrimidine derivatives have been investigated for their nonlinear optical properties, highlighting their potential in optical device applications such as optical limiters. These materials exhibit properties like saturable absorption (SA) and reverse saturable absorption (RSA), which are pivotal for the development of optical switches and modulators (Rahulan et al., 2014).
Biological Activity Studies
Antimicrobial Activity : Some studies have synthesized and evaluated the antimicrobial activity of dimethylamino-pyrimidine derivatives against various bacterial and fungal strains. These compounds have shown significant to moderate antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents (Jadvani & Naliapara, 2021).
Antifungal Agents : Derivatives incorporating the dimethylamino-ethoxy-phenyl group have been synthesized and evaluated for their antifungal activities. Certain chalcone derivatives demonstrated moderate to high activities against dermatophytes, indicating their potential as antifungal agents. The detailed study of these compounds’ mechanism of action and their specificity against fungal species could lead to the development of novel antifungal therapies (Illicachi et al., 2017).
Corrosion Inhibition : Thiopyrimidine derivatives, which are structurally related to dimethylamino-pyrimidine compounds, have been evaluated as corrosion inhibitors for mild steel in acidic environments. These studies have shown that certain derivatives can effectively inhibit corrosion, suggesting their application in industrial processes to protect metals from acidic corrosion (Singh et al., 2016).
Propiedades
IUPAC Name |
1-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-4-22-15-16-10-12(13(19-15)20(2)3)18-14(21)17-11-8-6-5-7-9-11/h5-10H,4H2,1-3H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXIGMIJCSAXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=N1)N(C)C)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methylbutyl)amino]propanoic acid hydrochloride](/img/structure/B2778657.png)
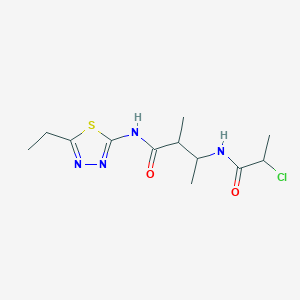
![N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2778660.png)
![3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide](/img/structure/B2778662.png)
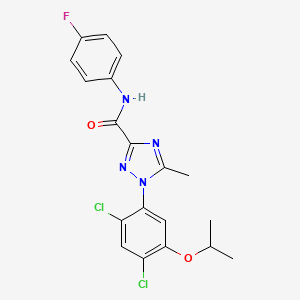
![methyl 2-(2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2778665.png)
![2-(2,4-dichlorophenoxy)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone](/img/structure/B2778668.png)
![2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2778669.png)
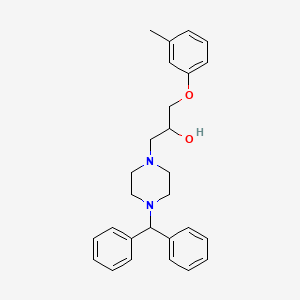
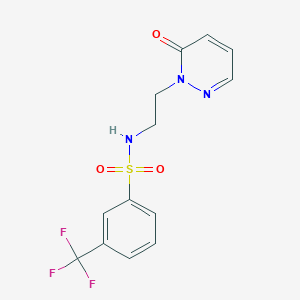
![N-(furan-2-ylmethyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2778677.png)
